2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt
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Overview
Description
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt is a chemical compound with significant applications in various scientific fields. This compound is characterized by the presence of three iodine atoms, an acetamido group, and a propionic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt typically involves multiple steps. The starting material is often 3-acetamido-2,4,6-triiodophenol, which undergoes an etherification reaction with ethylene glycol to form the intermediate compound. This intermediate is then reacted with propionic acid under specific conditions to yield the final product. The reaction conditions usually involve the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ether or ester compounds .
Scientific Research Applications
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use as a contrast agent in medical imaging due to its high iodine content.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt involves its interaction with specific molecular targets. The iodine atoms in the compound enhance its ability to interact with biological molecules, making it effective in imaging applications. The acetamido group facilitates binding to proteins, while the propionic acid moiety enhances solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-Acetamido-2,4,6-triiodobenzoic acid sodium salt
- 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt
Uniqueness
Compared to similar compounds, 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt offers unique advantages such as higher solubility and better bioavailability. Its specific structure allows for more efficient interactions with biological targets, making it a preferred choice in certain applications .
Properties
CAS No. |
102504-52-9 |
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Molecular Formula |
C13H13I3NNaO5 |
Molecular Weight |
666.95 g/mol |
IUPAC Name |
sodium;2-[2-(3-acetamido-2,4,6-triiodophenoxy)ethoxy]propanoate |
InChI |
InChI=1S/C13H14I3NO5.Na/c1-6(13(19)20)21-3-4-22-12-9(15)5-8(14)11(10(12)16)17-7(2)18;/h5-6H,3-4H2,1-2H3,(H,17,18)(H,19,20);/q;+1/p-1 |
InChI Key |
CIRFEONMWPKXDV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])OCCOC1=C(C=C(C(=C1I)NC(=O)C)I)I.[Na+] |
Origin of Product |
United States |
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